Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate
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Overview
Description
Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate is an organic compound that features a unique structure combining a hexanoate ester with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under specific conditions.
Coupling Reaction: The oxazole derivative is then coupled with a hexanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxazole ring or the ester group.
Substitution: The phenyl group on the oxazole ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound featuring an oxazole ring.
Ditazole: A platelet aggregation inhibitor with a similar structure.
Mubritinib: A tyrosine kinase inhibitor containing an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
Methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate is unique due to its specific combination of a hexanoate ester and an oxazole ring. This structure imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 6-oxo-6-[(5-phenyl-1,2-oxazol-3-yl)amino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-16(20)10-6-5-9-15(19)17-14-11-13(22-18-14)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWRRKHQYSNYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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